N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride
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Overview
Description
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride typically involves multiple steps. One common method includes the reaction of acridine with p-nitroaniline to form N-(p-(acridin-9-ylamino)phenyl)amine. This intermediate is then reacted with hexanesulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in the study of DNA intercalation and as a tool for investigating cellular processes.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The mechanism of action of N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride primarily involves DNA intercalation. The compound inserts itself between the base pairs of the DNA double helix, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with applications in microbiology and medicine.
Quinacrine: Used as an anti-malarial drug and in cancer research.
Uniqueness
N-(p-(Acridin-9-ylamino)phenyl)hexanesulfonamide hydrochloride is unique due to its specific chemical structure, which combines the properties of acridine derivatives with the functional groups of sulfonamides. This combination enhances its ability to interact with biological molecules and makes it a versatile tool in scientific research .
Properties
CAS No. |
66147-69-1 |
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Molecular Formula |
C25H28ClN3O2S |
Molecular Weight |
470.0 g/mol |
IUPAC Name |
acridin-9-yl-[4-(hexylsulfonylamino)phenyl]azanium;chloride |
InChI |
InChI=1S/C25H27N3O2S.ClH/c1-2-3-4-9-18-31(29,30)28-20-16-14-19(15-17-20)26-25-21-10-5-7-12-23(21)27-24-13-8-6-11-22(24)25;/h5-8,10-17,28H,2-4,9,18H2,1H3,(H,26,27);1H |
InChI Key |
YZLHNCZAUYDOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)NC1=CC=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
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